molecular formula C33H43N7O9 B15327713 4-(((S)-1-(((S)-1-((S)-2-(((S)-1,6-Diamino-1-oxohexan-2-yl)(4-nitrophenyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid

4-(((S)-1-(((S)-1-((S)-2-(((S)-1,6-Diamino-1-oxohexan-2-yl)(4-nitrophenyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid

Cat. No.: B15327713
M. Wt: 681.7 g/mol
InChI Key: WCJJHBFIFMGJBS-ZYEMSUIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((S)-1-(((S)-1-((S)-2-(((S)-1,6-Diamino-1-oxohexan-2-yl)(4-nitrophenyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, nitro, and carbamoyl groups. Its unique configuration and reactivity make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((S)-1-(((S)-1-((S)-2-(((S)-1,6-Diamino-1-oxohexan-2-yl)(4-nitrophenyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of amino groups, followed by the formation of peptide bonds through coupling reactions. Common reagents used in these steps include bis(4-nitrophenyl) carbonate and triethylamine . The final deprotection step yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-(((S)-1-(((S)-1-((S)-2-(((S)-1,6-Diamino-1-oxohexan-2-yl)(4-nitrophenyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as chloroform and tetrahydrofuran are often used to dissolve the compound and facilitate reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the carbonyl groups results in carboxylic acids.

Scientific Research Applications

4-(((S)-1-(((S)-1-((S)-2-(((S)-1,6-Diamino-1-oxohexan-2-yl)(4-nitrophenyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((S)-1-(((S)-1-((S)-2-(((S)-1,6-Diamino-1-oxohexan-2-yl)(4-nitrophenyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((S)-1-(((S)-1-((S)-2-(((S)-1,6-Diamino-1-oxohexan-2-yl)(4-nitrophenyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of reactivity and potential applications. Its ability to participate in various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C33H43N7O9

Molecular Weight

681.7 g/mol

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C33H43N7O9/c1-21(36-28(41)16-17-29(42)43)31(45)37-25(20-22-8-3-2-4-9-22)32(46)38-19-7-11-27(38)33(47)39(26(30(35)44)10-5-6-18-34)23-12-14-24(15-13-23)40(48)49/h2-4,8-9,12-15,21,25-27H,5-7,10-11,16-20,34H2,1H3,(H2,35,44)(H,36,41)(H,37,45)(H,42,43)/t21-,25-,26-,27-/m0/s1

InChI Key

WCJJHBFIFMGJBS-ZYEMSUIVSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N(C3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCN)C(=O)N)NC(=O)CCC(=O)O

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N(C3=CC=C(C=C3)[N+](=O)[O-])C(CCCCN)C(=O)N)NC(=O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.